N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C18H20N6O2/c1-11-16(12(2)23-24-10-19-22-18(11)24)7-8-17(26)21-15-6-4-5-14(9-15)20-13(3)25/h4-6,9-10H,7-8H2,1-3H3,(H,20,25)(H,21,26) |
InChI Key |
YFYBFOWCUYQKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Acetylation: The acetyl group is added to the amino group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the triazolopyridazine core with the acetylated phenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
- N-[3-(acetylamino)phenyl]-3-(8-methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Uniqueness
N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide stands out due to the presence of both 6 and 8 methyl groups on the triazolopyridazine core, which may confer unique steric and electronic properties, enhancing its reactivity and specificity in various applications.
Biological Activity
N-[3-(acetylamino)phenyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a triazolo-pyridazine moiety linked to an acetylamino phenyl group. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 350.37 g/mol. The compound is categorized as a small molecule with potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in cancer progression. Research indicates that derivatives of triazolo-pyridazine exhibit inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.
Inhibitory Activity Against c-Met Kinase
In a study evaluating various triazolo-pyridazine derivatives, it was found that certain compounds exhibited significant inhibitory activity against c-Met kinase. For instance, one derivative showed an IC₅₀ value of 0.090 μM against c-Met kinase compared to Foretinib (IC₅₀ = 0.019 μM), indicating potent anticancer properties .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest (G0/G1 phase) |
| HeLa | 2.73 ± 0.33 | Cytotoxicity via apoptosis |
These results indicate that the compound exhibits moderate to high cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent .
Absorption and Metabolism
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics:
- Human Intestinal Absorption : +0.5813
- Blood-Brain Barrier Penetration : -0.9618
- Caco-2 Permeability : +0.7777
These parameters suggest that the compound may effectively reach systemic circulation while also having limited central nervous system penetration .
Enzymatic Interactions
The compound was evaluated for its interactions with various cytochrome P450 enzymes:
| Enzyme | Substrate/Inhibitor |
|---|---|
| CYP450 2C9 | Non-substrate |
| CYP450 2D6 | Non-substrate |
| CYP450 3A4 | Substrate |
This profile indicates a low likelihood of drug-drug interactions through these metabolic pathways .
Case Studies and Research Findings
Research has demonstrated that derivatives similar to this compound possess various pharmacological activities:
- Anticancer Activity : Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties in preclinical models.
- Antimicrobial Activity : Certain triazolo-pyridazine derivatives have demonstrated antibacterial and antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
